R6G alkyne, 6-isomer
Description
Significance of Rhodamine Dyes in Advanced Spectroscopic Applications
Rhodamine dyes, a class of xanthene-based fluorophores, are renowned for their outstanding performance in a wide range of spectroscopic applications. antibodies.com Key attributes that contribute to their widespread use include:
High Molar Absorptivity: Rhodamines absorb light very efficiently. For instance, R6G has a molar extinction coefficient of approximately 116,000 M⁻¹cm⁻¹. medkoo.com
High Fluorescence Quantum Yield: They are exceptionally bright, with R6G exhibiting a quantum yield of up to 0.95, meaning it efficiently converts absorbed light into emitted fluorescence. medkoo.comlubio.ch
Excellent Photostability: Compared to other dyes like fluorescein (B123965), rhodamines are more resistant to photobleaching, allowing for longer imaging experiments. lubio.chscience.gov
Long Wavelength Emission: Their absorption and emission spectra are shifted towards the red end of the visible spectrum, which helps to reduce background fluorescence from biological samples. lubio.chscience.gov
These properties make rhodamine dyes, including R6G, a preferred choice for demanding applications such as fluorescence microscopy, flow cytometry, and single-molecule detection.
The Unique Role of Alkyne Functionalization for Bioorthogonal Labeling Strategies
The introduction of a terminal alkyne group to the R6G scaffold is what makes this molecule particularly powerful for modern chemical biology. This alkyne serves as a "handle" for bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes.
The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". medchemexpress.com In this reaction, the alkyne group on the R6G molecule reacts specifically and efficiently with an azide (B81097) group that has been metabolically or genetically incorporated into a target biomolecule, such as a protein, glycan, or nucleic acid. medchemexpress.comresearchgate.net This forms a stable triazole linkage, covalently attaching the bright rhodamine fluorophore to the molecule of interest, thereby enabling its visualization and tracking. researchgate.net
Definition and Specificity of the 6-Isomer Configuration
The designation "6-isomer" refers to the specific attachment point of the functional group—in this case, the alkyne-containing linker—to the bottom phenyl ring of the rhodamine core structure. Rhodamine dyes functionalized at this position are often synthesized from a 4-substituted phthalic anhydride (B1165640) or a related precursor. This results in the formation of two possible regioisomers: the 5-isomer and the 6-isomer.
While the spectral properties of the 5- and 6-isomers are often nearly identical, their separation is crucial for applications where molecular homogeneity is important. researchgate.net For example, in techniques like DNA sequencing or when labeling oligonucleotides, the different spatial arrangement of the dye in the two isomers can lead to different electrophoretic mobilities, potentially complicating data analysis. researchgate.net The use of a pure 6-isomer ensures uniformity in the labeled product, leading to more reliable and reproducible results. The synthesis of isomerically pure rhodamines can be achieved through regioselective methods that avoid the formation of isomeric mixtures. lumiprobe.com
Overview of Research Trajectories and Methodological Advancements
The development of isomerically pure, alkyne-functionalized rhodamine dyes like R6G alkyne, 6-isomer, represents a significant methodological advancement in chemical biology. Research efforts have focused on leveraging these probes for increasingly sophisticated applications.
One notable area of application is in the spatiotemporal imaging of fluorescent compounds. For instance, this compound (referred to as R6GA in the study) was used to investigate the distribution and pharmacokinetics of fluorescent molecules in zebrafish embryos, a model organism for studying developmental biology and drug discovery. nih.gov
Furthermore, the principles behind the use of this compound extend to a broader range of bioimaging applications. The combination of a bioorthogonal alkyne handle with a high-performance fluorophore is a cornerstone of modern techniques for labeling and imaging a wide array of biomolecules, including:
Proteins: By introducing azide-containing unnatural amino acids into proteins, researchers can use alkyne-functionalized dyes to visualize protein localization, dynamics, and interactions.
Glycans: Metabolic labeling with azide-modified sugars allows for the subsequent tagging with alkyne dyes, providing insights into glycosylation patterns, which are important in health and disease. lumiprobe.com
Nucleic Acids: The incorporation of azide-modified nucleosides into DNA or RNA enables their fluorescent labeling for applications in genomics and cell biology. ucl.ac.uk
The ongoing development of such probes continues to push the boundaries of what can be visualized within a living cell, with future research likely to focus on improving properties like cell permeability and developing probes for super-resolution microscopy.
Chemical and Physical Properties
Below are tables detailing the key properties of this compound.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | (Z)-2-(6-(ethylamino)-3-(ethyliminio)-2,7-dimethyl-3H-xanthen-9-yl)-4-(prop-2-yn-1-ylcarbamoyl)benzoate | lubio.ch |
| Molecular Formula | C₃₀H₂₉N₃O₄ | medkoo.com |
| Molecular Weight | 495.57 g/mol | medkoo.com |
| Appearance | Dark colored solid | medkoo.com |
| Purity | >98% (or as specified by supplier) | lubio.ch |
| Solubility | Good in DMF, DMSO, and alcohols | medkoo.com |
Table 2: Spectroscopic Properties
| Property | Value | Source(s) |
|---|---|---|
| Excitation Maximum (λex) | 518 nm | medkoo.com |
| Emission Maximum (λem) | 542 nm | medkoo.com |
| Molar Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ | medkoo.com |
| Fluorescence Quantum Yield (Φ) | 0.95 | medkoo.com |
| Correction Factor (CF₂₆₀) | 0.18 | medkoo.com |
| Correction Factor (CF₂₈₀) | 0.17 | medkoo.com |
Properties
Molecular Formula |
C30H29N3O4 |
|---|---|
Molecular Weight |
495.58 |
IUPAC Name |
(Z)-2-(6-(ethylamino)-3-(ethyliminio)-2,7-dimethyl-3H-xanthen-9-yl)-4-(prop-2-yn-1-ylcarbamoyl)benzoate |
InChI |
InChI=1S/C30H29N3O4/c1-6-11-33-29(34)19-9-10-20(30(35)36)21(14-19)28-22-12-17(4)24(31-7-2)15-26(22)37-27-16-25(32-8-3)18(5)13-23(27)28/h1,9-10,12-16,31H,7-8,11H2,2-5H3,(H,33,34)(H,35,36)/b32-25- |
InChI Key |
QQIQIYOOKKWTRU-MKCFTUBBSA-N |
SMILES |
CCNC1=C(C)C=C(C(C2=CC(C(NCC#C)=O)=CC=C2C([O-])=O)=C3C=C/4C)C(OC3=CC4=[NH+]\CC)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
R6G alkyne, 6-isomer |
Origin of Product |
United States |
Synthetic Methodologies and Regioselective Derivatization
Precursors and Synthetic Pathways to R6G Alkyne, 6-Isomer
The synthesis of this compound, begins with the preparation of the core rhodamine structure, specifically the 6-carboxyrhodamine 6G (6-CR6G) isomer. researchgate.net Traditional methods for synthesizing rhodamine dyes often result in a mixture of 5- and 6-isomers, which are challenging to separate. acs.orgresearchgate.net To circumvent this, modern approaches focus on regioselective syntheses that yield the desired 6-isomer in high purity. acs.orgnih.gov
One prominent pathway involves the condensation of 3-ethylaminophenol with a phthalaldehydic acid derivative. acs.orgacs.orgresearchgate.net This method is advantageous as the phthalaldehydic acid has only one reactive site, directing the condensation to form the single 6-isomer. researchgate.net An alternative route involves the use of 6-aminohexanol and 6-carboxyrhodamine 6G to produce a derivative that can then be further modified. researchgate.net
Once the 6-carboxy-R6G is obtained, the alkyne functionality is introduced. A common method is to activate the carboxylic acid group, for example, by converting it to an N-hydroxysuccinimide (NHS) ester. researchgate.netresearchgate.net This activated intermediate is then reacted with an amine-containing alkyne, such as propargylamine (B41283) (3-aminopropyne), to form the final this compound product. researchgate.net
Strategies for Achieving 6-Isomer Regioselectivity in Rhodamine Synthesis
A significant challenge in the synthesis of functionalized rhodamine dyes is controlling the regioselectivity to obtain the desired 6-isomer exclusively. researchgate.net The use of unsymmetrical anhydrides in classical synthesis routes leads to the formation of both 5- and 6-carboxy isomers, which are notoriously difficult to separate due to their similar physical properties. acs.orgresearchgate.net
To address this, several strategies have been developed:
Phthalaldehydic Acids as Precursors: A highly effective method for achieving regioselectivity is the use of phthalaldehydic acids instead of traditional phthalic anhydrides. researchgate.netacs.orgresearchgate.net Phthalaldehydic acids provide a single point of reactivity for condensation with m-aminophenols, thereby directly yielding the 6-isomer. researchgate.net This approach has been successfully applied to the gram-scale synthesis of isomerically pure 6-carboxytetramethylrhodamine (B1664190) and 6-carboxy-X-rhodamine. acs.orgacs.orgnih.gov The reaction is often carried out in a mixture of 2,2,2-trifluoroethanol (B45653) (TFE) and water, which promotes clean and efficient formation of the single isomer. acs.orgacs.orgnih.gov
Palladium-Catalyzed Hydroxycarbonylation: The synthesis of the necessary phthalaldehydic acid precursors can be achieved through a simple, one-step, palladium-catalyzed hydroxycarbonylation of appropriately substituted dihalobenzaldehydes. acs.orgnih.gov
These modern synthetic protocols have largely overcome the challenge of isomeric mixtures, enabling the production of high-purity 6-isomer rhodamine dyes. acs.org
Purification and Isomeric Separation Techniques for High-Purity this compound
Even with regioselective synthetic methods, purification is a critical step to ensure the high purity of the final this compound product. The presence of even small amounts of the 5-isomer can lead to issues in subsequent applications, such as double peaks in HPLC analysis or smeared bands in electrophoresis. axispharm.com
Several techniques are employed for the purification and separation of rhodamine isomers:
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for separating rhodamine isomers. sielc.comrsc.org Different mobile phases, such as acetonitrile/water mixtures with additives like phosphoric acid or formic acid, can be used to achieve separation. sielc.com The use of smaller particle size columns (e.g., 3 µm) can enable faster UPLC applications. sielc.com Semi-preparative HPLC can be used for the isolation of the purified isomer. researchgate.net
Thin-Layer Chromatography (TLC): TLC is another chromatographic method that can be used to separate rhodamine isomers and monitor the progress of reactions. science.gov The difference in the R_f values of the 5- and 6-isomers allows for their differentiation. researchgate.net
Column Chromatography: Silica (B1680970) gel chromatography is a standard purification technique used to isolate the desired rhodamine derivatives. researchgate.net
Capillary Zone Electrophoresis (CZE): CZE is a high-efficiency separation technique for charged analytes and has been successfully used to separate rhodamine isomers. nih.gov When coupled with a sensitive detection method like surface-enhanced Raman scattering (SERS), it allows for the characterization of the separated isomers. nih.gov
Table 1: Comparison of Purification Techniques for Rhodamine Isomers
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | High resolution, quantifiable, scalable for preparative separation. sielc.com | Requires specialized equipment, can be time-consuming. |
| Thin-Layer Chromatography (TLC) | Differential migration on a coated plate. | Simple, fast, inexpensive for monitoring reactions. science.gov | Not suitable for large-scale purification, less resolution than HPLC. |
| Column Chromatography | Differential adsorption on a stationary phase in a column. | Suitable for large-scale purification. researchgate.net | Can be time-consuming, may require large volumes of solvent. |
| Capillary Zone Electrophoresis (CZE) | Differential migration in an electric field. | High separation efficiency, small sample volume. nih.gov | Limited to charged analytes, lower loading capacity. |
Chemical Modifications and Linker Design for Enhanced Conjugation
The alkyne group on the this compound allows for its attachment to various biomolecules and surfaces through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". lumiprobe.comresearchgate.net The design of the linker connecting the rhodamine core to the alkyne can significantly impact the properties of the resulting conjugate.
PEG Linkers: Polyethylene (B3416737) glycol (PEG) linkers are often incorporated to improve the water solubility of the dye and the final conjugate. medchemexpress.comjenabioscience.com These flexible linkers also provide spatial separation between the dye and the biomolecule, which can minimize steric hindrance and preserve the biological activity of the labeled molecule. jenabioscience.com
Bifunctional Linkers: In some applications, bifunctional linkers are used to introduce two different functionalities into the rhodamine dye system. researchgate.net This allows for the creation of probes that can, for example, both bind to a target and be immobilized on a surface. researchgate.net
Self-Immolative Linkers: For applications in theranostics, where a molecule serves both diagnostic and therapeutic roles, self-immolative linkers can be designed. usfca.edu These linkers are designed to cleave in response to a specific biological stimulus, releasing a therapeutic agent while the dye acts as a reporter. usfca.edu
The choice of linker depends on the specific application and the desired properties of the final conjugate, such as solubility, stability, and biological activity. biorxiv.orgacs.org
Advanced Spectroscopic Characterization and Photophysical Mechanisms
Detailed Spectroscopic Analysis Relevant to Research Applications
The utility of R6G alkyne, 6-isomer in research is fundamentally linked to its spectroscopic behavior. The interaction of the dye with its environment can lead to significant changes in its absorption and emission profiles, providing insights into the local molecular landscape.
The excitation and emission maxima of this compound are influenced by the solvent polarity and pH. In many organic solvents like DMF, DMSO, and alcohols, it is readily soluble. antibodies.com Typically, its absorption maximum is observed around 518 nm, with an emission maximum at approximately 542 nm. lumiprobe.comantibodies.com
A study on a related Rhodamine 6G derivative (Rh6G-NH2) demonstrated that the type of solvent has a strong effect on its photophysical properties. For instance, the maximum absorption peak for Rh6G-NH2 was consistently around 524 nm in water, DMF, and ethanol (B145695), as well as at varying pH levels (1, 7, and 10). nih.gov The emission peak was noted at 555 nm under the same conditions. nih.gov This suggests that while the core spectral features of the rhodamine structure are maintained, the specific environment can fine-tune the exact wavelengths of maximum absorption and emission. The fluorescence of 5/6-Carboxyrhodamine 6G-PEG4-Alkyne, for example, is noted to be insensitive to pH in the range of 4 to 9. interchim.fr
| Compound | Environment | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|---|
| This compound | General | 518 lumiprobe.comantibodies.com | 542 lumiprobe.comantibodies.com | 116,000 lumiprobe.comantibodies.com |
| Rh6G-NH₂ | H₂O, DMF, Ethanol, pH 1, 7, 10 | 524 nih.gov | 555 nih.gov | Not Reported |
This compound is known for its high fluorescence quantum yield, which is often reported to be around 0.95. lumiprobe.comantibodies.com This high quantum efficiency contributes to its brightness and makes it a sensitive probe. atto-tec.com Compared to other dyes like fluorescein (B123965), rhodamine derivatives, including R6G alkyne, are significantly more photostable. medkoo.com
The quantum yield can be highly dependent on the solvent. For a related derivative, Rh6G-NH2, the quantum yield was highest in ethanol (0.66), which was attributed to favorable interactions with the solvent and the formation of the ring-opened amide form of the rhodamine group. nih.gov In contrast, the quantum yield was lower in other solvents like water (0.41) and DMF (0.11). nih.gov This highlights the importance of the local environment in modulating the emissive properties of the dye.
| Compound | Solvent | Quantum Yield (Φ) |
|---|---|---|
| This compound | General | 0.95 lumiprobe.comantibodies.com |
| Rh6G-NH₂ | Ethanol | 0.66 nih.gov |
| H₂O | 0.41 nih.gov | |
| DMF | 0.11 nih.gov |
Excitation and Emission Profiles in Diverse Environments
Excited State Dynamics and Relaxation Pathways
Understanding the processes that occur after the absorption of a photon is crucial for optimizing the use of this compound in advanced applications. These dynamics determine the fluorescence lifetime and how the dye interacts with its surroundings.
Time-resolved fluorescence spectroscopy has been employed to investigate the excited-state dynamics of Rhodamine 6G. Studies on R6G in aqueous solutions and at interfaces have revealed complex behaviors. nih.govresearchgate.net In dilute solutions, the excited state lifetime of R6G monomers can be several nanoseconds. researchgate.net However, at higher concentrations (exceeding ~1 mM), aggregation occurs, leading to a shortening of the monomer's excited-state lifetime due to excitation energy transfer to the aggregates. nih.govresearchgate.net These aggregates then decay non-radiatively with a time constant of about 70 picoseconds. researchgate.net
At a dodecane/water interface, the excited-state lifetime of R6G monomers is significantly reduced to a few picoseconds, even at bulk concentrations where the lifetime would typically be much longer. nih.govresearchgate.net This is due to the high interfacial concentration of R6G, which promotes aggregation and rapid energy transfer. nih.govresearchgate.net Semi-empirical estimations based on fluorescence quenching data have determined the fluorescence lifetimes of R6G in methanol, water, and DMSO to be 3.78 ns, 3.89 ns, and 4.36 ns, respectively. chemmethod.com
The fluorescence of R6G can be quenched through various mechanisms, including interactions with other molecules. For instance, graphene oxide has been shown to be an effective quencher for R6G fluorescence, with the efficiency of quenching being pH-dependent. researchgate.net The quenching is most significant at a neutral pH of 7, which is attributed to optimal electrostatic interactions and efficient charge transfer. researchgate.net Ultrafast time-resolved absorption spectroscopy has confirmed the dynamic nature of this quenching process. researchgate.net
Another study investigated the fluorescence quenching of R6G by hydroquinone (B1673460) in different solvents. chemmethod.com The quenching process was found to follow the Stern-Volmer model, indicating a dynamic quenching mechanism where the quencher must diffuse to the fluorophore during its excited-state lifetime. chemmethod.com The Stern-Volmer constants were found to be 47.1 M⁻¹, 29.6 M⁻¹, and 14.8 M⁻¹ in methanol, water, and DMSO, respectively. chemmethod.com
Time-Resolved Fluorescence Spectroscopy Studies
Photophysical Phenomena for Super-Resolution Microscopy
The excellent photostability and high quantum yield of rhodamine derivatives make them suitable for demanding applications like super-resolution microscopy. scirp.orgatto-tec.com Techniques such as STED (Stimulated Emission Depletion) microscopy and other single-molecule applications benefit from dyes that can withstand intense laser irradiation and provide a strong signal. atto-tec.com The ability to "click" this compound onto specific biomolecules allows for precise labeling, which is a prerequisite for high-resolution imaging. lumiprobe.com The development of ultrabright and dendritic xanthenes, based on rhodamine structures, further enhances the potential for advanced bioimaging through click chemistry. uni-muenchen.de
Photoblinking and Photoswitching Characteristics
The 6-isomer of R6G alkyne, as a derivative of Rhodamine 6G, exhibits complex photophysical behaviors, including photoblinking and photoswitching, which are fundamental to its application in super-resolution microscopy. nih.govresearchgate.net These phenomena involve the transient and reversible conversion of the fluorophore between a fluorescent "on" state and a non-fluorescent "off" or dark state.
The primary mechanism for photoswitching in rhodamine dyes like R6G involves redox-mediated reactions. nih.gov In deoxygenated buffer systems containing reductive additives, such as thiols, the fluorophore can enter a long-lived dark state. nih.govuni-muenchen.de This non-emissive state has been identified as a radical species, formed through the dye's triplet state. nih.govuni-muenchen.de The process is crucial for techniques like dSTORM (direct Stochastic Optical Reconstruction Microscopy), where the controlled switching of most molecules to the "off" state allows for the localization of individual, sparsely activated molecules.
Another potential pathway for entering a dark state is through photo-induced isomerization. Cyanine (B1664457) dyes, for example, can switch between a fluorescent trans-isomer and a dark cis-form. ucl.ac.uk While more commonly associated with cyanines, isomerism can contribute to the blinking of other organic dyes. The control and understanding of these dark states are essential for stochastic imaging methods, turning what was once considered a nuisance into a powerful tool for overcoming the diffraction limit of light. ucl.ac.uk
Photoactivation Strategies in Advanced Imaging
Photoactivation refers to the conversion of a molecule from a stable, non-fluorescent state to a fluorescent one using light, a strategy widely employed in advanced imaging techniques like Photoactivation Localization Microscopy (PALM). nih.govucl.ac.uk For rhodamine-based dyes such as this compound, several photoactivation strategies have been developed.
One common method involves the "caging" of the fluorophore with a photolabile protecting group. nih.gov For instance, an o-nitrobenzyl group can be attached to the dye, rendering it non-fluorescent. This "cage" can be removed by irradiation with UV light, restoring the fluorophore's conjugated system and thus its fluorescence. nih.gov More advanced caging groups, such as sulfonylated o-nitrobenzyl groups, have been developed to improve aqueous solubility and prevent unwanted activation by high-intensity light used in other imaging modalities like STED. nih.gov
A second strategy is the chemical reduction of the rhodamine core to its colorless and non-fluorescent "leuco" form. nih.gov This reduced state is stable until it is re-oxidized, a process that can be initiated with UV light, thereby activating fluorescence. This method has been successfully demonstrated for several rhodamine and cyanine dyes for use in PALM imaging. nih.gov
A third mechanism involves the use of spirolactam structures. Rhodamine dyes can be synthesized in a spirolactam form, which is a "closed," non-fluorescent isomer. mdpi.com Absorption of UV light can break the bond in the spiro-ring, leading to the "open," highly fluorescent xanthylium form. This molecule will then fluoresce until it either photobleaches or thermally reverts to the more stable, non-fluorescent spirolactam state. mdpi.com This reversible photoactivation enables precise control over the fluorescent population for single-molecule imaging. mdpi.com
Förster Resonance Energy Transfer (FRET) Applications and Characterization
Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor fluorophore. wordpress.comaatbio.com The efficiency of this transfer is highly dependent on the distance between the two molecules (typically 1-10 nm), making FRET a powerful "spectroscopic ruler" for studying molecular interactions. aatbio.comrsc.org this compound, is an excellent acceptor in FRET pairs due to its high fluorescence quantum yield (approximately 0.95), high extinction coefficient, and significant spectral overlap with the emission of common donor dyes like fluorescein. wordpress.comantibodies.com The terminal alkyne group allows for its precise covalent attachment to biomolecules via click chemistry, facilitating the construction of FRET-based biosensors. lumiprobe.com
Detailed studies investigating FRET between a fluorescein donor and a Rhodamine 6G acceptor have provided key characterization data. wordpress.com In these systems, the excited-state energy from fluorescein is transferred to R6G, causing a quenching of the donor's fluorescence and a sensitized emission from the acceptor. wordpress.com The efficiency of this energy transfer has been shown to increase as the concentration of the R6G acceptor increases, which reduces the average distance between the donor and acceptor molecules. wordpress.com One study found that in an aqueous solution, the maximum FRET efficiency reached 63%. wordpress.com The presence of synthetic clay laponite, which helps concentrate the dyes and reduce intermolecular distance, can further increase the efficiency to 72%. wordpress.com
The table below summarizes key FRET parameters from a study of a Fluorescein (donor) and Rhodamine 6G (acceptor) pair in aqueous solution.
FRET Parameters for Fluorescein-R6G Pair
| Acceptor [R6G] (x 10⁻⁵ M) | Spectral Overlap (J(λ)) (x 10¹⁵ M⁻¹cm⁻¹nm⁴) | Förster Radius (R₀) (nm) | Donor-Acceptor Distance (r) (nm) | FRET Efficiency (E) (%) |
|---|---|---|---|---|
| 0.15 | 4.852 | 6.20 | 7.13 | 44.14 |
| 0.75 | 5.137 | 6.30 | 6.20 | 63.00 |
Data sourced from a study on FRET between Fluorescein and Rhodamine 6G in aqueous solution. The donor concentration was fixed at 10⁻⁶ M. wordpress.com
This data demonstrates that R6G is an effective FRET acceptor, and its alkyne derivative allows for its stable incorporation into systems designed to measure nanoscale distances, such as in nucleic acid hybridization or protein conformational changes. wordpress.comlubio.ch
Applications in Bioorthogonal Labeling and Conjugation Strategies
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with R6G Alkyne, 6-Isomer
The primary application of this compound, in bioconjugation is through the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). lumiprobe.comlumiprobe.commedchemexpress.com This "click chemistry" reaction involves the formation of a stable triazole ring from the reaction between the terminal alkyne of the R6G molecule and an azide-modified target. interchim.frlumiprobe.com The reaction is catalyzed by copper(I) ions, which significantly accelerate the rate of the cycloaddition. interchim.fruni-muenchen.de This method is widely employed for labeling a diverse range of biomolecules due to its high efficiency and specificity. lumiprobe.comacs.org
The CuAAC reaction is known for its favorable kinetics, proceeding efficiently under mild, aqueous conditions, which are compatible with biological samples. interchim.frinterchim.fr The use of a copper(I) catalyst is crucial for achieving high reaction rates at ambient temperatures and in aqueous solutions. interchim.fruni-muenchen.de The reaction is generally rapid and quantitative, allowing for the preparation of conjugates even in dilute solutions. interchim.fr The efficiency of the CuAAC has made it a robust method for small-scale synthesis of labeled oligonucleotides, where conjugates can often be used directly after simple purification steps like precipitation or gel filtration. researchgate.net The process is also noted for its reliability and tolerance to a wide range of pH levels. interchim.fr
To enhance the reaction's performance in biological media, water-soluble ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are often employed. alabiolab.ro THPTA stabilizes the copper(I) oxidation state, which is essential for catalysis, and prevents the formation of reactive oxygen species that could damage the biomolecules being labeled. lumiprobe.com This ligand also allows the reaction to proceed in a fully aqueous environment, eliminating the need for organic co-solvents that can be detrimental to protein structure and function. alabiolab.rolumiprobe.com
A significant consideration for in vivo applications of CuAAC is the potential cytotoxicity of the copper catalyst. uni-muenchen.de To mitigate this, the development and use of copper-chelating ligands are crucial. These ligands not only improve reaction efficiency but also reduce the harmful effects of copper on cells. lumiprobe.comuni-muenchen.de For labeling proteins in cell lysates or on the surface of cells, specialized buffers are used. These buffers often contain the copper catalyst, a stabilizing ligand like THPTA, and other components like aminoguanidine (B1677879) to prevent side reactions and protect the integrity of the biomolecules. lumiprobe.com While CuAAC is highly effective, the copper catalyst's toxicity has led to the exploration of copper-free alternatives for live-cell imaging. interchim.fr
Reaction Kinetics and Efficiency in Bioconjugation
Copper-Free Click Chemistry Approaches (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC)
To circumvent the cytotoxicity associated with the copper catalyst in CuAAC, copper-free click chemistry methods have been developed. interchim.fr The most prominent of these is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). interchim.frvulcanchem.com This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne like that found on this compound. interchim.fraxispharm.com The inherent ring strain of the cyclooctyne is sufficient to drive the reaction with an azide (B81097) without the need for a catalyst. interchim.fr
While this compound, is primarily designed for CuAAC, its azide counterpart, R6G azide, can be used in SPAAC reactions with biomolecules modified with a cyclooctyne. vulcanchem.commedchemexpress.com This approach is particularly advantageous for labeling inside living cells, where the presence of copper can be toxic. uni-muenchen.deinterchim.fr The SPAAC reaction is fast, bioorthogonal, and does not require any cytotoxic catalysts, making it highly suitable for in vivo labeling. interchim.fraxispharm.com
Specific Biomolecule Labeling Strategies
The versatility of click chemistry allows for the specific labeling of various classes of biomolecules that have been metabolically, enzymatically, or chemically engineered to contain an azide or alkyne group.
This compound, can be used to label proteins and peptides that have been modified to contain an azide group. lumiprobe.com This is often achieved by introducing an azide-bearing amino acid analogue during protein synthesis or by chemically modifying specific amino acid side chains. Once the azide is incorporated, the R6G alkyne can be "clicked" on using CuAAC, allowing for fluorescent detection and imaging. lumiprobe.com This technique is valuable for studying protein localization, trafficking, and interactions. For instance, alkyne-functionalized bovine serum albumin (BSA) has been successfully labeled with an azido-BODIPY dye, demonstrating the principle that can be applied with R6G alkyne. google.com
Nucleic acids are another major target for labeling with this compound. lumiprobe.comalabiolab.ro Oligonucleotides (short DNA or RNA strands) can be synthesized to include an azide-modified nucleotide. researchgate.net Subsequently, the R6G alkyne can be attached via CuAAC, providing a fluorescent tag for various applications, including DNA sequencing, polymerase chain reaction (PCR), and fluorescence in situ hybridization (FISH). lumiprobe.comaatbio.comresearchgate.net The high quantum yield and photostability of the R6G dye make it an excellent choice for these sensitive detection methods. aatbio.comlumiprobe.com The ability to label oligonucleotides with high efficiency makes R6G alkyne a useful tool in molecular diagnostics and genetic analysis. lumiprobe.comresearchgate.net
Carbohydrate Derivatization and Tracking
The study of carbohydrates, or glycans, in living systems is crucial for understanding processes like cell signaling, immune response, and disease progression. biosynth.com Fluorescent labeling is a powerful technique for visualizing and tracking these complex biomolecules.
This compound, serves as a fluorescent reporter in a two-step metabolic labeling strategy for tracking carbohydrates. biosynth.com First, cells are cultured with a carbohydrate that has been chemically modified to include an azide group. biosynth.com This azide-bearing sugar is then incorporated by the cell's natural metabolic machinery into various glycoconjugates, such as glycoproteins and glycolipids. biosynth.com
Following metabolic incorporation, the cells are fixed and treated with this compound. In the presence of a copper(I) catalyst, the dye's terminal alkyne group reacts specifically with the azide-modified carbohydrates. medkoo.com This click chemistry reaction attaches the highly fluorescent and photostable rhodamine 6G dye to the target carbohydrates, allowing for their visualization and tracking within the cell using fluorescence microscopy. This method enables the study of carbohydrate localization, trafficking, and dynamics over time. The bright fluorescence and high quantum yield of R6G are advantageous for long-term imaging experiments. antibodies.com
Table 1: Properties of this compound Relevant to Carbohydrate Tracking This table summarizes the key photophysical properties of this compound that make it an effective fluorescent probe for cellular imaging.
| Property | Value | Reference |
| Excitation Maximum (λmax) | 518 nm | , antibodies.com |
| Emission Maximum (λem) | 542 nm | , antibodies.com |
| Molar Extinction Coefficient (ε) | 116,000 M-1cm-1 | , antibodies.com |
| Fluorescence Quantum Yield (Φ) | 0.95 | , antibodies.com |
| Solubility | Good in DMSO, DMF, alcohols | , antibodies.com |
Orthogonal Labeling in Multiplexed Bioassays
Multiplexed bioassays allow for the simultaneous detection and analysis of multiple targets within a single experiment, significantly increasing throughput and providing a more comprehensive view of biological systems. A key requirement for such assays is the use of orthogonal labeling strategies, where each detection reagent binds specifically to its intended target without cross-reacting with others.
The bioorthogonality of the copper-catalyzed azide-alkyne cycloaddition makes this compound, an excellent candidate for one channel in a multiplexed assay. licorbio.cominterchim.fr The alkyne group is effectively inert to the functional groups found in biological systems, ensuring that labeling only occurs at the site of a corresponding azide tag. licorbio.com
In a typical multiplexed scenario, different cellular components can be labeled using distinct and non-interacting chemistries. For example, a protein of interest could be tagged with an azide via metabolic labeling or enzymatic modification and subsequently labeled with this compound. Simultaneously, another biomolecule, such as a specific DNA sequence, could be labeled using a different fluorophore through an alternative method like hybridization with a fluorescently labeled probe.
The success of fluorescence-based multiplexing also depends on the spectral separation of the chosen dyes to prevent signal bleed-through. google.com The distinct spectral properties of this compound (excitation/emission ~518/542 nm) allow it to be combined with other fluorophores that absorb and emit in different parts of the spectrum, such as blue-emitting dyes (e.g., DAPI) or far-red emitting dyes (e.g., cyanine (B1664457) dyes). This spectral distinction enables clear differentiation of signals from multiple targets in techniques like multicolor fluorescence microscopy and flow cytometry.
Table 2: Spectral Comparison of this compound with Other Fluorophores for Multiplexing This table illustrates the spectral positioning of this compound relative to other common fluorophores, highlighting its suitability for multiplexed experiments.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Application |
| DAPI | 358 | 461 | Nucleic Acid Stain |
| Fluorescein (B123965) (FITC) | 495 | 515 | General Labeling |
| This compound | 518 | 542 | Click Chemistry Labeling , antibodies.com |
| TAMRA | 553 | 575 | General Labeling |
| Cyanine 5 (Cy5) | 649 | 670 | Far-Red Labeling |
R6g Alkyne, 6 Isomer As a Fluorescent Probe in Advanced Biological Research
Cellular and Subcellular Imaging Methodologies (In Vitro and Ex Vivo)
The excellent spectral properties and the ability to be conjugated to specific targets make R6G alkyne, 6-isomer, a versatile probe for cellular imaging. axispharm.commdpi.com Its application spans from observing dynamic processes in living cells to pinpointing the location of specific molecules within subcellular compartments.
Live-Cell Imaging Applications
Live-cell imaging involves studying cellular processes in real-time, which requires fluorescent probes that are cell-permeable, photostable, and non-toxic at working concentrations. Rhodamine-based dyes are frequently used for tracking cells in flow cytometry and live-cell imaging due to their brightness and stability. axispharm.comaxispharm.com
The use of this compound, in live-cell imaging hinges on the principles of bioorthogonal chemistry. Researchers can metabolically or genetically introduce azide-functionalized analogues of biomolecules—such as amino acids, sugars, or lipids—into living cells. For example, an azide-modified amino acid can be incorporated into newly synthesized proteins. Subsequently, the cells are treated with the cell-permeant this compound. The alkyne group on the dye reacts specifically with the azide (B81097) groups on the target biomolecules via click chemistry, resulting in the fluorescent labeling of the proteins of interest. medchemexpress.com This strategy allows for the visualization of protein synthesis, trafficking, and localization in real-time without the need for genetically encoded fluorescent proteins, which can sometimes interfere with protein function. Similarly, this technique can be applied to track other azide-modified molecules, like lipids or glycans, to study their respective metabolic pathways and dynamics within the cellular environment. medchemexpress.com
Intracellular Localization Studies (e.g., Organelle Targeting)
Determining the subcellular location of proteins and other molecules is fundamental to understanding their function. This compound, can be a powerful tool for these localization studies. The strategy involves conjugating the dye to a molecule that specifically targets a particular organelle.
For instance, certain peptide sequences are known to direct proteins to specific organelles like the mitochondria or the endoplasmic reticulum. By synthesizing a peptide containing both an azide group and an organelle-targeting sequence, this compound, can be "clicked" onto it. When introduced into cells, this fluorescent conjugate will accumulate in the targeted organelle, allowing for its clear visualization using fluorescence microscopy.
Furthermore, the inherent cationic nature of the rhodamine scaffold can lead to its accumulation in mitochondria, which have a high negative membrane potential compared to the cytoplasm. nih.gov While this provides a passive mechanism for mitochondrial staining, the covalent and specific labeling enabled by the alkyne functionality offers a more robust and targeted approach. By conjugating R6G alkyne to a ligand that binds to a specific mitochondrial protein, researchers can achieve highly specific and stable labeling of these organelles, surpassing the limitations of potential-dependent dyes which can be affected by changes in cellular health. nih.gov
Super-Resolution Microscopy Techniques Utilizing this compound
Super-resolution microscopy encompasses a set of techniques that bypass the diffraction limit of light, enabling the visualization of cellular structures with nanoscale resolution. The performance of these techniques is highly dependent on the photophysical properties of the fluorescent probes used. The high quantum yield, brightness, and photostability of R6G make its alkyne derivative a suitable candidate for several super-resolution methods. wikipedia.orgatto-tec.com
| Microscopy Technique | Principle | Role/Suitability of this compound |
| STED | A donut-shaped depletion laser de-excites fluorophores at the periphery of the excitation spot, narrowing the effective fluorescence emission area. | High photostability is crucial to withstand the high-intensity depletion laser. The dye's emission in the visible spectrum is compatible with common STED laser lines. researchgate.net |
| SMLM (e.g., PALM) | Individual, sparsely activated fluorophores are imaged and localized over thousands of frames, and the localizations are reconstructed into a super-resolved image. | Requires photoswitchable or photoactivatable probes. Rhodamines can be chemically modified (e.g., caged) to become photoactivatable for use in PALM. nih.gov |
| SIM | The sample is illuminated with a structured light pattern, and the resulting moiré fringes are computationally reconstructed to generate a higher-resolution image. | High brightness and quantum yield are advantageous for achieving a good signal-to-noise ratio in the multiple raw images required for reconstruction. atto-tec.com |
Stimulated Emission Depletion (STED) Microscopy
STED microscopy achieves sub-diffraction resolution by using a second, high-intensity laser to quench fluorescence in the outer region of the excitation focus. uni-muenchen.de This process, known as stimulated emission, effectively narrows the point-spread function. A key requirement for STED dyes is exceptional photostability, as they must endure the intense depletion laser without significant photobleaching.
Rhodamine 6G is known for its remarkable photostability. wikipedia.org Research has demonstrated the utility of isomerically pure rhodamine derivatives for imaging in yeast cells using STED microscopy. researchgate.net The this compound, can be clicked onto specific cellular targets, providing the precise localization needed for high-resolution imaging. Its excitation and emission spectra are well-suited for common laser lines used in STED systems, making it a practical choice for researchers looking to resolve fine subcellular details, such as the organization of cytoskeletal filaments or the structure of synaptic vesicles, with high fidelity.
Single-Molecule Localization Microscopy (SMLM) Techniques (e.g., PALM)
SMLM techniques, such as Photoactivated Localization Microscopy (PALM), rely on the temporal separation of fluorescence signals from individual molecules. This is typically achieved using photoactivatable or photoswitchable fluorescent probes that can be turned "on" from a dark state by a specific wavelength of light. nih.gov
Standard R6G is not intrinsically photoactivatable. However, rhodamine dyes can be chemically modified to be suitable for PALM. nih.gov One common strategy is to "cage" the fluorophore with a photolabile protecting group. For example, o-nitrobenzyl groups can be attached to the dye, rendering it non-fluorescent. nih.gov Upon irradiation with UV light, this caging group is cleaved, restoring the dye's fluorescence. An this compound, could be synthesized with such a photolabile cage. This would allow it to be first conjugated to a target of interest via click chemistry and then used for PALM imaging, enabling the reconstruction of cellular structures at the single-molecule level. Another approach involves the chemical reduction of rhodamines to their non-emissive "leuco" form, which can be photoactivated back to the fluorescent state. nih.gov
Structured Illumination Microscopy (SIM)
SIM is a super-resolution technique that uses spatially structured illumination patterns to extract high-frequency information that is normally inaccessible in conventional microscopy. By acquiring multiple images with the illumination pattern in different orientations and phases, a super-resolved image can be computationally reconstructed, typically doubling the spatial resolution.
The success of SIM relies on obtaining raw images with a high signal-to-noise ratio. Fluorescent probes used in SIM must be bright and have a high quantum yield to provide sufficient signal under the patterned illumination. This compound, with its quantum yield of 0.95 and high extinction coefficient, is an excellent candidate for SIM applications. antibodies.com Its brightness ensures that the fine details of the moiré fringes generated by the structured illumination are captured effectively. After labeling a specific cellular structure, such as the actin cytoskeleton or nuclear pores, with this compound, SIM can be used to reveal its intricate organization in live or fixed cells with enhanced resolution. axispharm.comatto-tec.com
Chemical Sensing Applications in Model Systems
Rhodamine 6G (R6G) alkyne, 6-isomer, a derivative of the highly fluorescent and photostable R6G dye, has been adapted for various chemical sensing applications. medkoo.com Its utility stems from the combination of the excellent photophysical properties of the rhodamine core and the reactive alkyne handle, which allows for its conjugation to other molecules or platforms. medkoo.comlumiprobe.com The fundamental sensing mechanism for many R6G-based probes involves the reversible transition between a non-fluorescent, colorless spirolactam form and a highly fluorescent, colored open-ring form. acs.orgrsc.orgresearchgate.net
Chemosensors derived from rhodamine 6G are effective tools for detecting various metal ions. The primary mechanism involves a metal ion-induced ring-opening of the non-fluorescent spirolactam structure. acs.orgrsc.org In its inactive state, the dye exists in this closed-ring form. Upon binding to a specific metal ion, the spirolactam ring opens, restoring the π-conjugated system of the xanthene dye, which results in a strong fluorescence emission and a visible color change. acs.orgresearchgate.net
The selectivity of these sensors is engineered by modifying the chelating group attached to the rhodamine core. By designing specific receptor moieties, researchers can create probes that are highly selective for particular metal ions. For instance, a rhodamine–ferrocene conjugate containing an alkynyl group was developed for the specific sensing of Cu²⁺ over other metal ions. acs.org Similarly, another R6G derivative was synthesized that exhibits high selectivity and sensitivity for Al³⁺, with the ion inducing the ring-opening and leading to a significant increase in fluorescence. rsc.org The modification of R6G with both thiol and alkyne moieties has been used to create a probe for Hg²⁺, leveraging the thiophilic and π-philic nature of the mercury ion. conicet.gov.ar Furthermore, rhodamine-alkyne derivatives have been shown to react selectively with Au³⁺, leading to a 250-fold fluorescence enhancement. acs.orgrsc.org
Table 1: Ion Selectivity of R6G-Derivative Chemosensors
| Sensor Derivative | Target Ion | Sensing Mechanism | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| R6G-Ferrocene Conjugate | Cu²⁺ | Spirolactam ring-opening | Not Specified | acs.org |
| HL-Me (R6G derivative) | Al³⁺ | Spirolactam ring-opening | 2.8 nM | rsc.org |
| Rhodamine-alkyne derivative | Au³⁺ | Gold-catalyzed cyclization | 320 nM | acs.org |
| R6G-thiol/alkyne | Hg²⁺ | Interaction with thiol & alkyne | Not Specified | conicet.gov.ar |
While the fluorescence of the base R6G dye is relatively insensitive to pH changes within the 4-9 range, its derivatives, particularly those in the spirolactam form, can be engineered to act as sensitive pH probes. interchim.frresearchgate.net The transition from the closed spirolactam (non-fluorescent) to the open amide (fluorescent) form is often triggered by acidic conditions. researchgate.netnih.gov This proton-catalyzed ring-opening makes these compounds effective "off-on" fluorescent sensors for pH. researchgate.net
For example, a DNA-based sensor, cHOClate, incorporated an R6G amide to simultaneously report on pH, noting a reversible increase in fluorescence in acidic environments. nih.gov The interaction of R6G with certain materials can also induce a pH-dependent response. A study on the fluorescence quenching of R6G by graphene oxide (GO) found that the quenching efficiency was highly dependent on pH. researchgate.netnih.gov The most significant quenching occurred at a neutral pH of 7, attributed to optimal electrostatic interactions and charge transfer. researchgate.netnih.gov At acidic (pH 3) and alkaline (pH 11) conditions, the quenching was less efficient due to electrostatic repulsion and changes in protonation states. nih.gov This demonstrates that the environmental response of R6G can be modulated by its interaction with other materials.
Table 2: pH-Dependent Responses of R6G and its Derivatives
| System | pH Range | Observed Response | Mechanism | Reference |
|---|---|---|---|---|
| R6G Spirolactam Derivatives | 3.0 - 9.0 | "Off-on" fluorescence switching | Proton-driven ring-opening | researchgate.net |
| cHOClate (R6G-amide on DNA) | Acidic | Reversible fluorescence increase | Acid-mediated lactam ring opening | nih.gov |
The terminal alkyne group is the key functional feature of this compound, enabling its use in the detection of specific non-therapeutic biomolecules. lumiprobe.comlunanano.ca This alkyne moiety allows the dye to be covalently attached to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal reaction known as "click chemistry". medkoo.commedchemexpress.comactivemotif.com
This strategy is particularly powerful for imaging small biomolecules whose functions would be perturbed by larger fluorescent protein tags. acs.org Researchers can introduce alkyne- or azide-tagged precursors (e.g., nucleosides, amino acids) into live cells, where they are incorporated into newly synthesized DNA, RNA, or proteins. acs.orgresearchgate.net Subsequent labeling with the corresponding click-reactive R6G alkyne allows for the visualization of these metabolic processes. researchgate.net Beyond fluorescence, the alkyne tag provides a unique and powerful signal in the "silent" region of the cellular Raman spectrum, enabling highly sensitive and specific detection using techniques like stimulated Raman scattering (SRS) microscopy. acs.orgresearchgate.net This approach has been used to track the synthesis of DNA, RNA, proteins, and lipids in live cells and tissues. acs.orgresearchgate.net
pH-Sensitive Probes and Environmental Responses
Material Science Applications and Surface Interactions
The robust photophysical properties of this compound, combined with its reactive handle, make it a valuable component in material science, particularly for functionalizing surfaces and studying interfacial phenomena.
R6G is widely adsorbed onto or encapsulated within various nanomaterials to create hybrid systems with enhanced or novel properties. Gold nanoparticles (AuNPs) and silver nanoparticles (AgNPs) are particularly important in this context. When R6G molecules are adsorbed onto the surface of these plasmonic nanoparticles, they can experience a massive signal enhancement in Raman spectroscopy, a phenomenon known as Surface-Enhanced Raman Scattering (SERS). researchgate.netresearchgate.netresearchgate.net This allows for the detection of R6G at extremely low concentrations, down to 10⁻¹² M or even lower. researchgate.netmdpi.com The alkyne group on the R6G isomer can be used to covalently link the dye to functionalized nanoparticles, creating stable SERS probes. acs.org
Silica (B1680970) nanoparticles (SiNPs) are another class of materials commonly used with R6G. ncl.res.inresearchgate.net The dye can be encapsulated within the porous silica matrix or covalently attached to the surface of functionalized silica particles. mdpi.comnih.gov This encapsulation protects the dye from quenching and photobleaching, leading to more stable fluorescent nanoprobes. researchgate.net The alkyne functionality on the R6G can be used for click-chemistry-based attachment to azide-functionalized silica surfaces, providing a robust method for creating tailored fluorescent nanomaterials for imaging and sensing. mdpi.comnih.gov
Table 3: R6G Interactions with Nanomaterials
| Nanomaterial | Interaction Type | Application | Key Finding | Reference |
|---|---|---|---|---|
| Gold (AuNPs) / Silver (AgNPs) | Adsorption / Covalent linkage | Surface-Enhanced Raman Scattering (SERS) | Massive signal enhancement, enabling detection down to 10⁻¹⁴ M. | researchgate.netmdpi.com |
| Silica Nanoparticles (SiNPs) | Encapsulation / Covalent linkage | Fluorescent probes, Drug delivery | Enhanced photostability; provides a platform for bioconjugation. | researchgate.netmdpi.comnih.gov |
The ability to anchor this compound to specific locations on a surface via its alkyne group makes it an excellent probe for studying interfacial phenomena. lumiprobe.com For instance, it has been utilized in studies of electrolyte transport across charge-patterned membranes, where its fluorescence can report on local conditions at the interface. lumiprobe.com
The self-assembly of R6G on surfaces is critical for applications like SERS. The formation of nanoparticle aggregates creates electromagnetic "hot spots" in the gaps between particles, which are responsible for the largest signal enhancements. researchgate.net Understanding how dyes like R6G mediate or influence this self-assembly is crucial for designing reproducible and highly sensitive SERS substrates. Furthermore, the interaction of R6G with 2D materials like molybdenum disulfide (MoS₂) is an active area of research. researchgate.netrsc.org Studies have shown that a charge transfer mechanism between the MoS₂ substrate and the adsorbed R6G molecule contributes to the observed Raman signal enhancement, demonstrating that the interface itself plays a key role in the material's sensing properties. researchgate.net
Computational and Theoretical Investigations of R6g Alkyne, 6 Isomer
Molecular Dynamics Simulations of Compound Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the dynamics, conformational changes, and intermolecular interactions of R6G alkyne, 6-isomer in various environments. ethz.chnih.gov
The interaction between fluorescent dyes and nanoparticles is a critical area of research, particularly for applications in sensing and surface-enhanced Raman spectroscopy (SERS). acs.org MD simulations are employed to model the adsorption geometry, binding energy, and orientation of this compound on nanoparticle surfaces, such as gold or silver. nih.govdoi.org
Simulations of the parent molecule, Rhodamine 6G (R6G), on gold nanorods have revealed that the formation of specific dye aggregates, such as H-dimers, can direct the self-assembly of nanoparticles into highly ordered superlattices. nih.gov These simulations typically model the dye, the nanoparticle surface, and the solvent explicitly to capture the complex interplay of forces, including van der Waals, electrostatic, and π-π stacking interactions. acs.org For this compound, modeling would specifically account for the orientation of the alkyne group relative to the nanoparticle surface, which is crucial for understanding its role in surface-initiated polymerization or "click" reactions. The alkyne group can influence the dye's adsorption profile and its potential as a Raman-active tag. acs.org
| Parameter | Description | Typical Value/Method |
|---|---|---|
| Force Field (Dye) | Set of parameters to describe the potential energy of the molecule. | GAFF, OPLS-AA |
| Force Field (Nanoparticle) | Parameters describing interactions with the metallic surface. | UFF, Custom parameterization |
| Solvent Model | Representation of the solvent environment (e.g., water). | TIP3P, SPC/E |
| Simulation Time | Total duration of the simulated trajectory. | 10-100 ns |
| Ensemble | Statistical mechanics ensemble used (e.g., constant temperature and pressure). | NPT, NVT |
When this compound is conjugated to biomolecules such as peptides, proteins, or oligonucleotides via its reactive alkyne group, its conformational freedom and photophysical properties can be significantly altered. MD simulations are used to explore the conformational landscape of these bioconjugates. ethz.ch These simulations can predict the average distance between the dye and specific residues on the biomolecule, identify potential intramolecular quenching interactions, and assess the flexibility of the linker connecting the dye. ethz.ch This information is vital for applications like Förster Resonance Energy Transfer (FRET), where the distance between two fluorophores determines the efficiency of energy transfer. ethz.ch Understanding how the bulk and chemical nature of the attached biomolecule affects the dye's orientation and dynamics is key to designing effective fluorescent probes. researchgate.net
Dye-Nanoparticle Interaction Modeling
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure of this compound. These calculations provide fundamental insights into the molecule's photophysical behavior by determining the energies and shapes of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is directly related to the wavelength of the lowest-energy electronic transition, which corresponds to the main absorption band of the dye. researchgate.net Calculations can reveal how the electronic structure is perturbed by the introduction of the alkyne functional group on the phenyl ring of the R6G scaffold. They can also model how interactions with the environment, such as solvent molecules or adsorption onto a surface like graphene oxide, lead to changes in the electronic structure, which in turn cause shifts in absorption and emission spectra. researchgate.net For instance, calculations have shown that chemical interactions between R6G and functional groups on graphene oxide can lead to significant changes in the electronic properties of both materials. researchgate.net
Prediction of Photophysical Properties and Environmental Effects
Building on electronic structure calculations, theoretical methods can predict key photophysical properties of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating excited-state properties, allowing for the prediction of absorption and emission wavelengths, oscillator strengths (related to the extinction coefficient), and quantum yields. nih.gov
These computational approaches can also model how environmental factors influence photophysical behavior. For example, simulations can predict solvatochromic shifts—changes in absorption or emission color in different solvents. The effect of pH can also be modeled by considering the protonation states of the dye's functional groups, which can significantly alter its electronic structure and fluorescence properties. researchgate.net Studies on R6G have shown that its fluorescence can be efficiently quenched by materials like graphene oxide, and the efficiency of this process is highly dependent on pH due to changes in electrostatic interactions. researchgate.net Computational models help elucidate the mechanisms behind such phenomena, including photoinduced electron transfer or FRET. doi.orgresearchgate.net
| Property | Value |
|---|---|
| Absorption Maximum (λabs) | 518 nm antibodies.com |
| Emission Maximum (λem) | 542 nm antibodies.com |
| Molar Extinction Coefficient (ε) | 116,000 M-1cm-1antibodies.com |
| Fluorescence Quantum Yield (Φ) | 0.95 antibodies.com |
Design Principles for Novel R6G Alkyne Derivatives
Computational and theoretical investigations provide powerful design principles for creating novel derivatives of R6G alkyne with tailored properties. The goal is often to enhance performance for specific applications by tuning photostability, brightness, or spectral characteristics.
Key design strategies informed by computational modeling include:
Methodological Innovations and Future Research Directions
Development of Novel Linker Chemistries and Bioconjugation Approaches
The primary bioconjugation strategy for R6G alkyne, 6-isomer, involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" that forms a stable triazole linkage with azide-functionalized molecules. lumiprobe.commedkoo.comglpbio.cnaatbio.comlumiprobe.comresearchgate.net This method is widely used due to its high efficiency and specificity under mild reaction conditions.
Recent innovations are exploring metal-free click chemistry approaches to circumvent the potential toxicity of copper catalysts in biological systems. nih.gov One such strategy involves the use of "activated alkynes" which can directly react with native functional groups on biomolecules, such as amines and thiols, without the need for pre-functionalization with an azide (B81097) group or a metal catalyst. nih.gov This simplifies the labeling process and expands the range of potential targets. nih.gov
Furthermore, research is ongoing to develop novel linker chemistries that can enhance the properties of the final conjugate. For instance, incorporating polyethylene (B3416737) glycol (PEG) linkers can improve the water solubility and biocompatibility of the labeled species. acs.org The development of cleavable linkers that respond to specific stimuli (e.g., pH, enzymes) would also enable the controlled release of the this compound, for specific imaging or therapeutic applications.
Advancements in Microfluidic and High-Throughput Screening Applications
The high brightness and photostability of rhodamine dyes, including R6G derivatives, make them well-suited for microfluidics and high-throughput screening (HTS) applications. These platforms enable the rapid analysis of a large number of samples in a miniaturized format, which is crucial for drug discovery and diagnostics. researchgate.netacs.org
In microfluidic devices, this compound, can be used to label cells, proteins, or other biomolecules for on-chip analysis. researchgate.net The ability to perform reactions and analysis in a continuous flow format offers advantages in terms of speed and reagent consumption. acs.org For HTS, the strong fluorescence signal of this compound, allows for sensitive detection in microplate-based assays. acs.org
Recent advancements in HTS involve the development of "turn-on" fluorescent probes. acs.orgnih.gov These probes are initially non-fluorescent but become highly fluorescent upon reacting with their target. acs.org An activated alkyne-based luminogen has been developed for this purpose, which "turns on" its fluorescence upon bioconjugation. nih.gov This strategy, combined with methods for rapid cell lysis, can significantly amplify the signal and improve the sensitivity of HTS assays for applications like antibiotic screening. nih.gov The development of such chemoselective turn-on probes is a key area of research for improving the efficiency and reliability of HTS. acs.org
Exploration of this compound in Advanced Sensing Paradigms
The inherent fluorescence of the rhodamine 6G core can be modulated by its local environment, a property that is exploited in the design of advanced chemical sensors. acs.orgmdpi.comresearchgate.netnih.gov The spirolactam form of rhodamine dyes is typically colorless and non-fluorescent, but upon binding to a specific analyte, the ring can open to produce a highly fluorescent and colored compound. acs.orgmdpi.comresearchgate.netnih.gov This "on-off" switching mechanism is the basis for many chemosensors. mdpi.com
By attaching a specific recognition moiety to the this compound, via the alkyne group, sensors for a variety of analytes can be created. For example, rhodamine-based probes have been developed for the detection of metal ions such as Hg²⁺, Fe³⁺, and Pb²⁺. acs.orgmdpi.comresearchgate.net These sensors often exhibit high selectivity and sensitivity, with some capable of detecting concentrations in the nanomolar range. acs.org
The development of dual-mode sensors, which provide both a colorimetric and a fluorescent response, is a growing trend. mdpi.com This provides a simple visual readout for qualitative analysis, while the fluorescence signal can be used for quantitative measurements. mdpi.com Paper-based sensors incorporating these dyes are also being developed for low-cost, portable, and rapid analysis. mdpi.com Future research will likely focus on designing sensors for a wider range of biologically and environmentally important molecules.
Synergistic Applications with Emerging Nanotechnologies
The combination of this compound, with various nanomaterials opens up new possibilities in diagnostics and therapy. rsc.orgmdpi.com Nanoparticles can serve as scaffolds for attaching multiple R6G molecules, leading to signal amplification and enhanced brightness.
For instance, R6G can be conjugated to or encapsulated within nanoparticles for improved cellular tracking and in vivo imaging. The surface of nanoparticles can be functionalized with targeting ligands to direct the R6G-labeled particles to specific cells or tissues. mdpi.com This is particularly relevant for applications in cancer imaging and therapy. medkoo.com
The interaction of R6G with plasmonic nanoparticles, such as gold and silver, can lead to surface-enhanced Raman scattering (SERS), providing a complementary detection modality. acs.org Furthermore, the fluorescence of R6G can be quenched by materials like graphene oxide, a phenomenon that can be exploited for developing "turn-on" sensors where the fluorescence is restored upon displacement of the dye from the graphene surface by an analyte. researchgate.net DNA-programmed assembly of nanomaterials offers a precise way to organize R6G-functionalized nanoparticles into specific architectures for advanced biosensing and therapeutic applications. rsc.org
Challenges and Perspectives in this compound Research
Despite its many advantages, there are challenges to be addressed in the research and application of this compound. One key challenge is the potential for non-specific binding and aggregation, which can lead to background signals and artifacts in imaging and sensing applications. The synthesis and purification of the pure 6-isomer can also be challenging, as mixtures of isomers (5- and 6-carboxy) are often produced. researchgate.netmdpi.com The properties of these isomers can differ, affecting their performance in specific applications. mdpi.com
Photostability, while generally good for rhodamines, can still be a limitation in long-term imaging experiments. atto-tec.com The development of even more photostable derivatives is an ongoing area of research. For in vivo applications, optimizing the pharmacokinetic and biodistribution properties of R6G alkyne conjugates is crucial to ensure they reach their target and are cleared from the body efficiently. nih.gov
Future perspectives in this field are promising. The development of new bioconjugation strategies, including more efficient metal-free click reactions, will continue to expand the utility of this compound. nih.gov Its integration into increasingly sophisticated multi-modal imaging and sensing platforms will provide deeper insights into complex biological processes. nih.govacs.org Furthermore, the synergy with advanced nanomaterials holds great potential for creating novel diagnostic and theranostic agents with enhanced capabilities. rsc.orgmdpi.com
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₂₉N₃O₄ | antibodies.com |
| Molecular Weight | 495.57 g/mol | antibodies.com |
| Excitation Maximum (λex) | 518 nm | antibodies.com |
| Emission Maximum (λem) | 542 nm | antibodies.com |
| Molar Extinction Coefficient (ε) | 116,000 L⋅mol⁻¹⋅cm⁻¹ | antibodies.com |
| Fluorescence Quantum Yield (Φ) | 0.95 | antibodies.com |
Table 2: Chemical Compounds Mentioned
| Compound Name | |
|---|---|
| 2-mercaptoethanol | |
| 6-hydroxymethyl-pyridine-2-aldehyde | |
| Alumina | |
| Aniline | |
| Benzidine | |
| Crystal violet | |
| Cysteine | |
| Dithiothreitol | |
| Gadolinium | |
| Glutathione | |
| Graphene oxide | |
| Hydrazine hydrate | |
| Polyethylene glycol | |
| Pyrocatechol | |
| This compound | |
| Rhodamine 123 | |
| Rhodamine 6G | |
| Rhodamine 6G hydrazide | |
| Rhodamine 800 | |
| Rhodamine B | |
| Silver | |
| Tetraphenylethene |
Q & A
Basic Research Questions
Q. What are the standard characterization techniques for confirming the purity and structural integrity of R6G alkyne, 6-isomer?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) should be used to assess purity (>95% by supplier standards) .
- Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) validate the molecular structure (C₃₀H₂₉N₃O₄, MW: 495.57) .
- Absorbance/fluorescence spectroscopy confirms spectral properties: excitation at 518 nm, emission at 542 nm .
Q. How should researchers design experiments to quantify this compound in solution using absorbance spectroscopy?
- Methodological Answer :
- Prepare a calibration curve using Beer-Lambert law, with maximum absorbance at 526 nm (observed in experimental data) .
- Use a 1 cm pathlength cuvette and dilute in compatible solvents (e.g., DMSO or aqueous buffers) to avoid aggregation .
- Validate linearity across concentrations (e.g., 1–50 µM) and account for solvent-specific extinction coefficients .
Q. What solvent systems are compatible with this compound for biological conjugation experiments?
- Methodological Answer :
- Polar aprotic solvents : DMSO or DMF for stock solutions due to high solubility .
- Aqueous buffers : Dilute stock into PBS or HEPES (pH 7.4) for click chemistry reactions. Avoid solvents with reactive thiols or amines that may interfere with alkyne groups .
Q. What are the recommended storage conditions to maintain this compound stability?
- Methodological Answer :
- Store lyophilized powder at -20°C in desiccated conditions to prevent hydrolysis .
- Aliquot stock solutions to avoid freeze-thaw cycles, which degrade fluorescence efficiency .
Advanced Research Questions
Q. What strategies optimize copper-catalyzed azide-alkyne cycloaddition (CuAAC) when using R6G alkyne for biomolecule labeling?
- Methodological Answer :
- Use Cu(I) sources (e.g., TBTA or THPTA ligands) to enhance reaction efficiency and reduce cytotoxicity .
- Optimize molar ratios: 1:1.2 (alkyne:azide) with 1–5 mM CuSO₄ and 2–5 mM sodium ascorbate .
- Monitor reaction progress via fluorescence quenching or HPLC to confirm triazole formation .
Q. How to address discrepancies in surface-enhanced Raman scattering (SERS) signal intensity when using R6G alkyne on metallic nanoparticles?
- Methodological Answer :
- Ensure nanoparticle size uniformity (e.g., 20–60 nm Ag colloids) and controlled aggregation to maximize plasmon resonance .
- Match laser excitation (e.g., 514 nm or 785 nm) to nanoparticle plasmon bands for optimal enhancement .
- Perform control experiments with non-resonant dyes to distinguish electromagnetic vs. chemical enhancement contributions .
Q. How to implement single-molecule fluorescence tracking using R6G alkyne while minimizing photobleaching effects?
- Methodological Answer :
- Use oxygen-scavenging systems (e.g., glucose oxidase/catalase) to reduce photobleaching .
- Employ total internal reflection fluorescence (TIRF) microscopy to limit background noise .
- Optimize laser power (<1 kW/cm²) and acquisition time (10–100 ms/frame) to balance signal-to-noise ratio and dye stability .
Q. What analytical approaches resolve conflicting results in protein colocalization studies using R6G alkyne-based probes?
- Methodological Answer :
- Use multispectral imaging to separate overlapping emission signals from colocalized fluorophores .
- Validate interactions via fluorescence resonance energy transfer (FRET) with compatible acceptor dyes (e.g., Cy5) .
- Apply statistical cross-correlation analysis (e.g., Pearson’s coefficient) to quantify colocalization precision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
